5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Overview
Description
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a dioxane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The key step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a suitable base, such as sodium ethoxide, to form the intermediate product.
Cyclization: The intermediate product undergoes cyclization to form the dioxane-dione ring structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or hydrogenated derivatives.
Substitution: Introduction of various functional groups, such as methoxy, ethoxy, or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate the activity of cellular receptors, leading to changes in cell signaling.
Alter Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the brominated aromatic ring and the dioxane-dione moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO5/c1-16(2,3)17(4)22-14(19)11(15(20)23-17)8-10-6-7-13(21-5)12(18)9-10/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEWTDCFAPGLEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)Br)C(=O)O1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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